Sertraline carbamoyl glucuronide is a significant metabolite of the antidepressant sertraline, which is primarily classified as a selective serotonin reuptake inhibitor. This compound plays a crucial role in the pharmacokinetics of sertraline, influencing its therapeutic efficacy and safety profile. The formation of sertraline carbamoyl glucuronide occurs through metabolic processes involving glucuronidation, a common pathway for drug metabolism that enhances water solubility and facilitates excretion.
Sertraline is widely prescribed for various psychiatric disorders, including major depressive disorder and anxiety disorders. The primary source of sertraline carbamoyl glucuronide is the metabolic conversion of sertraline in the liver, where it is processed by specific enzymes such as UDP-glucuronosyltransferases. This metabolite is classified as an amine glucuronide, indicating its structure includes both an amine (from sertraline) and a glucuronic acid moiety.
The synthesis of sertraline carbamoyl glucuronide involves several steps:
The isolation of sertraline carbamoyl glucuronide from biological samples typically employs high-performance liquid chromatography (HPLC), which allows for the separation and identification of this metabolite based on its unique retention time and mass spectrometric properties .
The molecular formula of sertraline carbamoyl glucuronide is with an average molecular weight of approximately 526.36 g/mol. The compound features a complex structure characterized by multiple functional groups:
Sertraline carbamoyl glucuronide undergoes various chemical reactions:
The mechanism of action for sertraline carbamoyl glucuronide primarily revolves around its role in enhancing the excretion of sertraline from the body. By converting sertraline into this more water-soluble form, the body can effectively eliminate it through renal pathways. The formation of this metabolite does not exhibit significant pharmacological activity but serves as a marker for assessing the metabolic clearance of sertraline .
Sertraline carbamoyl glucuronide exhibits several notable physical and chemical properties:
These properties significantly influence the pharmacokinetics of sertraline by affecting absorption and distribution within biological systems.
Sertraline carbamoyl glucuronide has several applications in scientific research:
Sertraline carbamoyl glucuronide (chemical formula: C₂₄H₂₅Cl₂NO₈; molecular weight: 526.36 g/mol) is a quaternary ammonium glucuronide conjugate formed through the interaction of the secondary amine group of desmethylsertraline with carbon dioxide, subsequently followed by glucuronidation. This metabolite features a unique carbamate linkage between the sertraline scaffold and the glucuronic acid moiety, distinguishing it from typical N-glucuronides formed via direct conjugation [4] [9]. The molecular structure retains the dichlorophenyl and naphthalene groups characteristic of the parent sertraline molecule while incorporating the glucuronic acid moiety through a carbamate bridge.
The compound demonstrates stereochemical complexity due to the presence of multiple chiral centers inherited from both sertraline ((1S,4S)-configuration) and glucuronic acid. The glucuronidation occurs specifically at the β-D-glucopyranuronic acid position, creating a diastereomeric molecule with defined spatial orientation [6] [9]. This stereochemistry potentially influences its biological interactions and metabolic stability, though comprehensive studies on its stereoselective disposition remain limited.
Physicochemical properties derived from computational analysis include:
The metabolite exhibits exceptional stability in plasma across both acidic and basic pH conditions, contrasting with the pH-dependent instability observed for many glucuronide conjugates. This stability facilitated its initial isolation and characterization from biological matrices [4].
Table 1: Chemical Identifiers of Sertraline Carbamoyl Glucuronide
Property | Identifier |
---|---|
IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
CAS Registry Number | 119733-44-7 |
InChI Key | IFPBIAXQORQOIY-BQOQXNJCSA-N |
SMILES | CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
UNII | 42M7V4CERF |
ChEMBL ID | CHEMBL2103747 |
Sertraline carbamoyl glucuronide serves as a major excretory metabolite in the elimination pathway of sertraline, particularly significant in biliary excretion. The formation of this metabolite occurs through a sequential biotransformation process:
This metabolic pathway exemplifies a rare conjugation mechanism for secondary amines, diverging from conventional glucuronidation patterns. The carbamic acid intermediate demonstrates reversible dissociation back to the parent amine and CO₂, establishing a dynamic equilibrium that influences overall metabolite formation kinetics [4]. The reaction occurs optimally under physiological CO₂ partial pressures, suggesting biological relevance to the in vivo environment.
Enzymology studies identify UGT2B7 as the primary enzyme responsible for the glucuronidation step, with minor contributions from UGT1A3, UGT1A6, UGT2B4, and UGT2B7 [2] [5]. This multi-UGT involvement contributes to substantial interindividual variability in metabolite formation rates, though the clinical impact of this variability remains undetermined. Importantly, the formation of sertraline carbamoyl glucuronide represents a detoxification pathway since the conjugate lacks pharmacological activity compared to sertraline and desmethylsertraline.
Pharmacokinetic relationships reveal that plasma concentrations of sertraline carbamoyl glucuronide correlate with:
The metabolite undergoes enterobacterial recycling via hydrolysis in the gut, potentially contributing to the enterohepatic recirculation of sertraline-related compounds. Renal excretion accounts for approximately 40-45% of total elimination, with comparable fecal elimination (40-45%) primarily as the glucuronide conjugate [1] [5].
Table 2: Comparative Metabolic Pathways of Sertraline
Metabolic Pathway | Primary Enzymes Involved | Metabolite Produced | Elimination Route |
---|---|---|---|
N-Demethylation | CYP2B6 > CYP2C19/CYP2C9/CYP3A4 | Desmethylsertraline (active) | Hepatic/renal |
Deamination | CYP3A4/CYP2C19/MAO | α-hydroxy sertraline ketone | Renal |
Carbamoyl glucuronidation | UGT2B7 > UGT1A3/UGT1A6 | Sertraline carbamoyl glucuronide | Biliary/Renal (40-45%) |
Direct glucuronidation | UGT1A3/UGT2B7 | Sertraline-O-glucuronide | Biliary |
The identification of sertraline carbamoyl glucuronide marked a pivotal discovery in the understanding of atypical glucuronidation pathways. First characterized in 1989 by scientists at Pfizer, the metabolite was isolated from dog bile using high-performance liquid chromatography (HPLC) and identified through mass spectrometric analysis [4]. This discovery emerged during investigations into the excretory fate of sertraline, which revealed a previously unrecognized conjugation mechanism for secondary amines. The intact conjugate demonstrated lability to β-glucuronidase treatment, releasing only sertraline as the hydrolytic product—a finding that initially perplexed researchers since conventional N-glucuronides of secondary amines were known to be unstable.
The structural elucidation employed fast atom bombardment mass spectrometry (FAB-MS), revealing a [M+H]+ ion at m/z 526 and a [M+Na]+ ion at m/z 548. Crucially, the aglycone fragment appeared at m/z 350—44 atomic mass units (amu) higher than sertraline itself—providing the first evidence of a carbamic acid intermediate (HN-COOH = 45 amu minus 1H) [4]. This analytical observation led to the proposal of a novel CO₂-dependent mechanism for glucuronide formation, fundamentally expanding understanding of phase II metabolism.
Confirmation in humans followed shortly after the initial discovery, with the metabolite identified in plasma samples from all seven human subjects administered oral sertraline [4]. This finding demonstrated the translational relevance of the discovery from preclinical species to humans—a critical consideration for drug development. The unexpected stability of this conjugate in human plasma across physiological pH ranges contrasted with the known instability of N-glucuronides and prompted investigations into its potential as a biomarker for sertraline exposure.
Advancements in enzymology during the 2000s further illuminated the formation pathway. In vitro studies using recombinant enzymes and selective inhibitors established the involvement of multiple UGT isoforms, with UGT2B7 emerging as the predominant catalyst [2] [5]. This period also saw the recognition that stereochemical factors influence metabolite formation, as evidenced by differential glucuronidation rates of sertraline enantiomers—though the (1S,4S)-configuration of therapeutic sertraline limited investigation of this aspect [7].
Table 3: Historical Milestones in Sertraline Carbamoyl Glucuronide Research
Year | Milestone Achievement | Significance |
---|---|---|
1989 | First isolation and characterization from dog bile | Discovery of novel carbamic acid ester glucuronide pathway [4] |
1989 | Identification in human plasma post-sertraline dosing | Confirmation of relevance to human metabolism [4] |
1999 | Initial characterization of UGT involvement | Preliminary assignment of glucuronidation enzymes |
2005 | Comprehensive in vitro enzymology studies | Identification of UGT2B7 as principal catalyst [2] [5] |
2020 | Inclusion in PharmGKB sertraline pathway summary | Formal recognition as a major metabolic pathway [1] |
The trajectory of research on sertraline carbamoyl glucuronide illustrates how metabolite identification studies can reveal unexpected biochemical pathways with broader implications for pharmaceutical science. Its discovery prompted investigation of similar conjugates for other secondary amine drugs, expanding the known repertoire of phase II metabolism beyond traditional glucuronidation paradigms [4] [9]. Contemporary research continues to explore the quantitative contribution of this pathway to overall sertraline clearance and its potential utility as a biomarker in therapeutic drug monitoring.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7